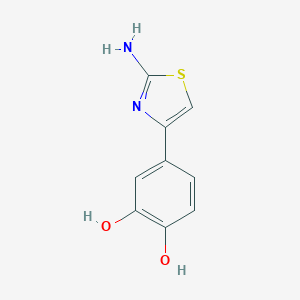

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol

Übersicht

Beschreibung

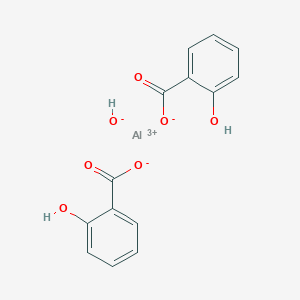

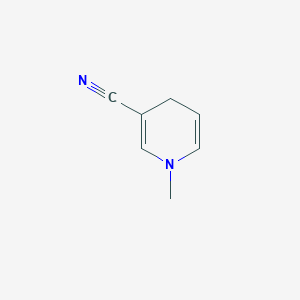

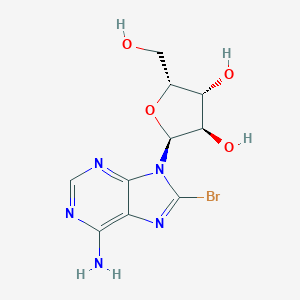

The compound 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen within the ring. This particular compound is of interest due to its potential antibacterial and antifungal properties, as indicated by the research on similar structures .

Synthesis Analysis

The synthesis of related thiazole derivatives has been explored in various studies. For instance, a one-pot synthesis method has been described for the production of N-substituted 3-amino-thiochromanes from 4-benzyl-2-methyl thiazoline, which involves an intramolecular electrophilic aromatic substitution . Another study reports the synthesis of 4-{2-[(aryl)amino]-1,3-thiazol-4-yl}benzene-1,2-diols, which are structurally similar to the compound of interest, suggesting that similar synthetic methods could be applicable .

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen. The specific substituents attached to this ring, such as the amino group and the benzene diol moiety, can significantly influence the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Thiazole derivatives can undergo various chemical reactions, including electrophilic aromatic substitution as mentioned in the synthesis of 3-amino-thiochromanes . The nature of the substituents on the thiazole ring can also affect the compound's ability to inhibit enzymes, as seen in the study of sulfonamide derivatives that inhibit carbonic anhydrase .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol are not detailed in the provided papers, related compounds have shown promising biological activity. For example, similar thiazole derivatives have been studied for their antibacterial and antifungal properties, indicating that the compound of interest may also possess these properties . Additionally, the reactivity of thiazole derivatives with metal ions to form complexes suggests potential applications in the development of antitumor agents .

Wissenschaftliche Forschungsanwendungen

-

- Application : Thiazole derivatives are being explored for their potential as antimicrobial agents. The rising rates of microbial resistance present a serious issue for the development of human life and hence it is essential to find and create newer antimicrobial drugs with unique modes of action .

- Methods : One approach used these days to solving this challenge is the use of heterocyclics to create hybrid compounds by fusing two or more bioactive heterocyclic moieties into a single molecular platform .

- Results : This study discusses the many hybrid approaches that have been used to produce possible novel antimicrobial medicines that are both safe and effective .

-

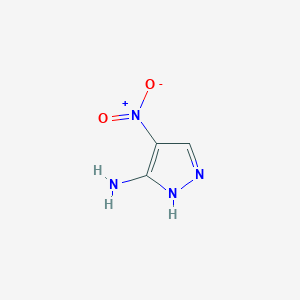

- Application : Compounds containing the 1,2,4-triazole ring in their structure are characterised by multidirectional biological activity. A large volume of research on triazole and their derivatives has been carried out, proving significant antibacterial activity of this heterocyclic core .

- Methods : Rational design and development of the novel antibacterial agents incorporating 1,2,4-triazole can help in dealing with the escalating problems of microbial resistance .

- Results : This review is useful for further investigations on this scaffold to harness its optimum antibacterial potential .

-

- Application : “4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol” is used in proteomics research .

- Methods : The compound is used in biochemical research, but the specific methods of application or experimental procedures are not detailed .

- Results : The IC50 values for Bacillus subtilis, Bacillus megaterium, and Escherichia coli are 28.6 µM, 36.9 µM, and 145 µM respectively .

-

Corrosion Inhibitors and Organic Semiconductors

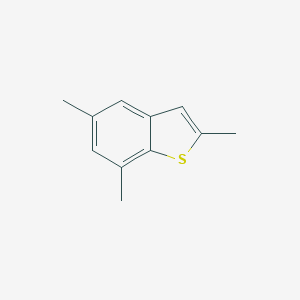

- Application : Thiophene derivatives are utilized in industrial chemistry and material science as corrosion inhibitors . Thiophene-mediated molecules have a prominent role in the advancement of organic semiconductors .

- Methods : The specific methods of application or experimental procedures are not detailed .

- Results : The results or outcomes obtained are not detailed .

-

Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs)

- Application : Thiophene derivatives are used in the fabrication of organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs) .

- Methods : The specific methods of application or experimental procedures are not detailed .

- Results : The results or outcomes obtained are not detailed .

Eigenschaften

IUPAC Name |

4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O2S/c10-9-11-6(4-14-9)5-1-2-7(12)8(13)3-5/h1-4,12-13H,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXERITWATISKIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10354066 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

CAS RN |

15386-52-4 | |

| Record name | 4-(2-amino-1,3-thiazol-4-yl)benzene-1,2-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10354066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-Methyl-6-oxa-3-thiabicyclo[3.1.0]hexane 3,3-dioxide](/img/structure/B98572.png)

![Methyl 2-(11-hydroxy-2,6-dimethyl-4,5,10-trioxo-1,6,8,9-tetrahydroisochromeno[7,6-f]indazol-8-yl)acetate](/img/structure/B98573.png)